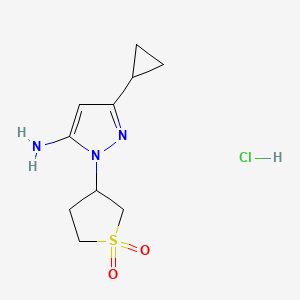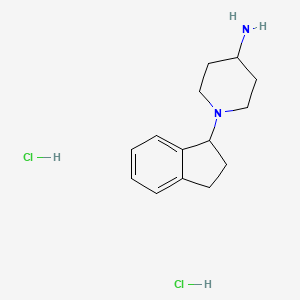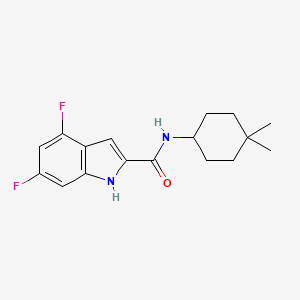
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide
Übersicht
Beschreibung
The compound “N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide” is a complex organic molecule that contains an indole ring and a cyclohexyl ring. The indole ring is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. The cyclohexyl ring is a six-membered ring with two methyl groups attached to the same carbon .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves the reaction of an appropriate indole derivative with a 4,4-dimethylcyclohexyl amine under amide bond-forming conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and cyclohexyl rings, the amide functional group connecting these rings, and the two fluorine atoms attached to the indole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich indole ring and the amide functional group. The indole ring can undergo electrophilic aromatic substitution reactions, while the amide group can participate in various reactions involving the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atoms and the amide group could influence properties like polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of CB1
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide and similar compounds are explored as allosteric modulators of the cannabinoid type 1 receptor (CB1). Research by Khurana et al. (2014) reveals key structural requirements for such modulation, impacting binding affinity and cooperativity. This contributes to understanding of CB1 pharmacology and potential therapeutic applications (Khurana et al., 2014).
Ring-Ring Isomerization
Borodkin et al. (2015) studied the ring-ring isomerization in similar compounds. The reversible isomerization observed in certain environments is significant for understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Borodkin et al., 2015).
Allosteric Modulation of Dopamine D2 Receptor
Research by Mistry et al. (2015) explores the potential of these compounds as negative allosteric modulators of the dopamine D2 receptor. This contributes to the understanding of D2 receptor pharmacology and could lead to novel therapeutic approaches for neurological conditions (Mistry et al., 2015).
Anti-Tuberculosis Activity
Stec et al. (2016) identified certain indolecarboxamides, related to N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide, as having significant anti-tuberculosis activity. This discovery opens new avenues for tuberculosis treatment, especially against drug-resistant strains (Stec et al., 2016).
Antituberculosis Agents
Kondreddi et al. (2013) explored indole-2-carboxamides as a promising class of antituberculosis agents. This research underlines the potential of these compounds in combating tuberculosis, with lead candidates displaying promising in vitro and in vivo efficacy (Kondreddi et al., 2013).
Ring-Opening Polymerization
Koeller et al. (2009) investigated the use of a compound related to N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide in the ring-opening polymerization of l-lactide. This study provides insight into its potential as a hydrogen-bonding organocatalyst in polymer chemistry (Koeller et al., 2009).
Cancer Tyrosine Kinase Imaging
Wang et al. (2005) synthesized a compound for potential use in positron emission tomography (PET) imaging of cancer tyrosine kinase. This highlights the role of similar compounds in developing new diagnostic tools for cancer (Wang et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATYSFRIVIHVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methoxyphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1473283.png)
![Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1473284.png)
![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid](/img/structure/B1473286.png)
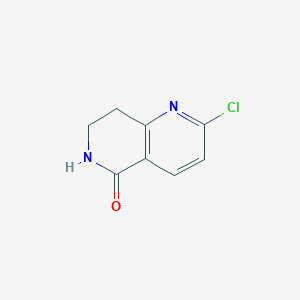
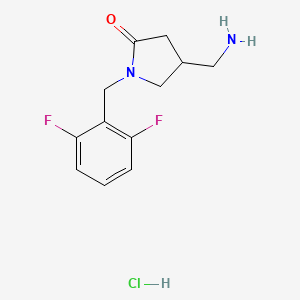
![{[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473291.png)
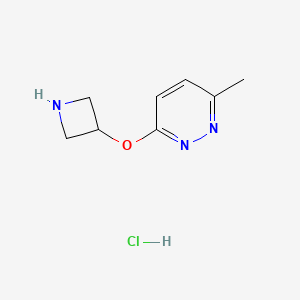
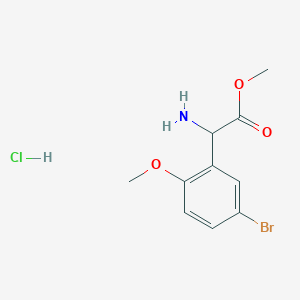
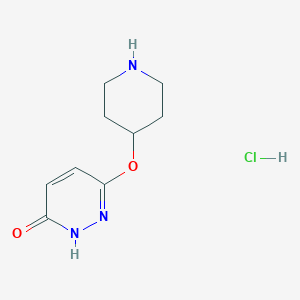
![{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473299.png)
![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)
![1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1473301.png)
